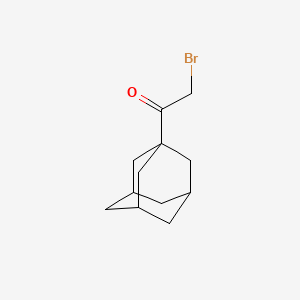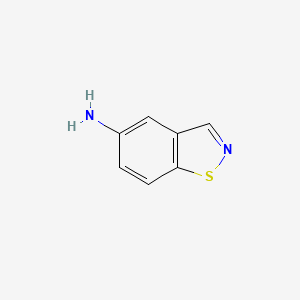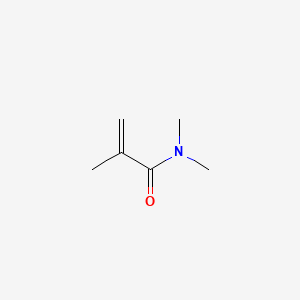
N,N-Dimethylmethacrylamide
Vue d'ensemble
Description
N,N-Dimethylmethacrylamide (DMAA) is a non-ionic monomer with high reactivity and low initiation temperature . It has a molecular weight of 113.16 and its IUPAC name is N,N,2-trimethylacrylamide . It is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
DMAA can be synthesized through radical polymerization. For instance, a hydrogel was synthesized using different molar ratios of DMAA and acrylic acid (AA). N,N’-methylenebisacrylamide was used as a cross-linking agent and AIBN as an initiator . Another synthesis involved the use of methylene bisacrylamide in water added to a mixture of DMAA and acrylic acid .Molecular Structure Analysis
The molecular formula of DMAA is C6H11NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da .Chemical Reactions Analysis
DMAA is easily polymerized and is suitable for copolymerization due to its high reactivity and low initiation temperature . Copolymers of DMAA with N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) can be used as a polymeric flocculant for water treatment .Physical And Chemical Properties Analysis
DMAA is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Hydrogel Formation for Water Purification
DMAA: is widely used in the synthesis of hydrogels, which are three-dimensional polymer networks capable of retaining large amounts of water. These hydrogels are particularly effective in water purification processes, where they can remove harmful heavy metal ions and dyes from water bodies through adsorption techniques . The hydrogels’ reusability and simple synthesis make them suitable for large-scale applications.
Self-Healing Materials
The unique properties of DMAA-based hydrogels lend themselves to the creation of self-healing materials. These materials can recover their original properties after being damaged, making them ideal for long-term use in various industrial applications .
Enhancement of Mechanical Properties
DMAA: hydrogels can be engineered to exhibit enhanced mechanical properties, such as elasticity and toughness. This makes them useful in applications where durable and resilient materials are required .
Heavy Metal Ion Sorption
Hydrogels synthesized from DMAA have shown great promise in the sorption of heavy metal ions. This application is crucial for the environmental cleanup of water sources contaminated with metals like lead and mercury .
Agricultural Applications
DMAA: is used to create superabsorbent hydrogels that can serve as water purifiers and nitrogen release systems in agriculture. These hydrogels help reduce water pollution caused by fertilizers and improve water efficiency in irrigation .
Biomedical Applications
Due to its biocompatibility and non-toxic nature, DMAA finds applications in the biomedical field. It is used in drug delivery systems, tissue engineering, and as a component in contact lenses .
Orientations Futures
DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing . They are also a suitable choice for self-healing materials and materials with good mechanical properties . Future research may focus on enhancing these properties and finding new applications for DMAA-based materials.
Mécanisme D'action
Target of Action
N,N-Dimethylmethacrylamide (DMAA) is a non-ionic monomer that is primarily used in the production of polymers and copolymers . Its primary targets are the polymer chains where it acts as a monomer, contributing to the formation and properties of the polymer .
Mode of Action
The mode of action of DMAA involves its high reactivity and low initiation temperature, which makes it suitable for copolymerization . It interacts with other monomers or polymers to form copolymers or polymers, respectively . The unique structure of DMAA shows improvement in hydrogels for specific applications .
Biochemical Pathways
The biochemical pathways affected by DMAA primarily involve polymerization reactions. DMAA, with its high reactivity, easily undergoes polymerization to form polymers with desirable properties . These polymers can be used in various applications, including hydrogels, polymeric flocculants, biomedical and drug delivery applications, polymer coatings, smart coatings, and adhesives .
Pharmacokinetics
Its solubility and stability under various conditions are crucial for its use in polymerization reactions .
Result of Action
The result of DMAA’s action is the formation of polymers with specific properties. For example, DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing . These polymers can be used in various applications, demonstrating the effectiveness of DMAA’s action .
Action Environment
The action of DMAA can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the polymerization reaction involving DMAA is typically carried out under controlled temperature conditions . Additionally, the presence of other monomers can influence the properties of the resulting polymer .
Propriétés
IUPAC Name |
N,N,2-trimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)7(3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZCJXEAOZAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81665-88-5 | |
| Record name | 2-Propenamide, N,N,2-trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81665-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30220052 | |
| Record name | N,N-Dimethylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylmethacrylamide | |
CAS RN |
6976-91-6 | |
| Record name | Dimethylmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6976-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylmethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the polymerization characteristics of N,N-Dimethylmethacrylamide (N,N-dimethylmethacrylamide) under anionic conditions?
A1: N,N-dimethylmethacrylamide exhibits positive polymerizability under anionic conditions, unlike its acrylamide counterpart, N,N-Dimethylacrylamide. [] This allows for controlled polymerization using initiators like 1,1-diphenyl-3-methylpentyllithium (DMPLi) or diphenylmethylpotassium (Ph2CHK) in the presence of LiCl or Et2Zn. This method yields polymers with predictable molecular weights and narrow distributions. []
Q2: How does N,N-dimethylmethacrylamide behave in radical polymerization compared to anionic polymerization?
A2: While N,N-dimethylmethacrylamide polymerizes successfully under anionic conditions, its radical polymerization is less efficient, resulting in lower polymer yields. [] This contrasts with its behavior under anionic conditions, highlighting the impact of polymerization mechanisms on monomer reactivity.
Q3: Can N,N-dimethylmethacrylamide participate in Group Transfer Polymerization (GTP), and what are the advantages?
A3: Yes, N,N-dimethylmethacrylamide can undergo GTP using a system composed of (Z)-1-(dimethylamino)-1-trimethylsiloxy-1-propene ((Z)-DATP) as an initiator and trifluoromethanesulfonimide (Tf2NH) as an organocatalyst. [] This method offers excellent control over the polymerization process, resulting in polymers with predetermined molecular weights, narrow molecular weight distributions, and a high degree of r diad content. []
Q4: How does the tert-butoxyl radical interact with N,N-dimethylmethacrylamide?
A4: The tert-butoxyl radical primarily targets the N-methyl groups of N,N-dimethylmethacrylamide, abstracting hydrogen atoms. [] This contrasts with its interaction with N-methylmethacrylamide, where it favors double bond addition. This difference highlights the influence of N-alkyl substitution on the reactivity of methacrylamide derivatives towards radical species.
Q5: Can N,N-dimethylmethacrylamide play a role in catalytic reactions?
A5: Yes, N,N-dimethylmethacrylamide can act as a promoting ligand in rhodium-catalyzed ring-opening hydroacylation reactions. [] Specifically, it facilitates the synthesis of γ,δ-unsaturated ketones from alkylidenecyclopropanes and chelating aldehydes. [] Its bidentate coordination to rhodium intermediates is thought to promote cyclopropane ring fragmentation and subsequent isomerization. []
Q6: Is there information available about the vapor-liquid equilibrium of N,N-dimethylmethacrylamide in water?
A6: While the provided abstracts do not contain specific data on the vapor-liquid equilibrium of N,N-dimethylmethacrylamide in water, a paper titled "Vapor-liquid equilibrium data of poly(N,N-dimethylmethacrylamide) in water" [] suggests that such data exists. Further investigation into this specific publication is needed for a comprehensive understanding.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





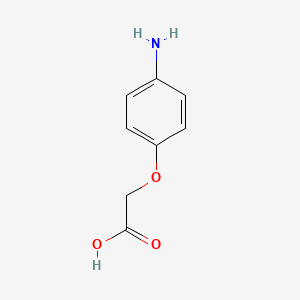
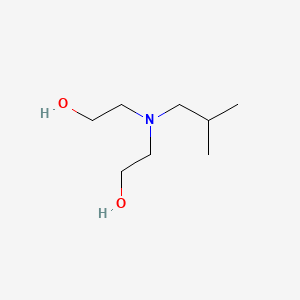
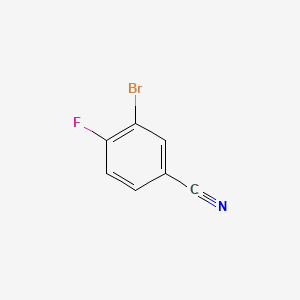
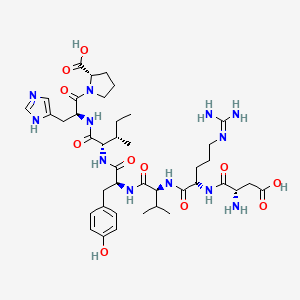
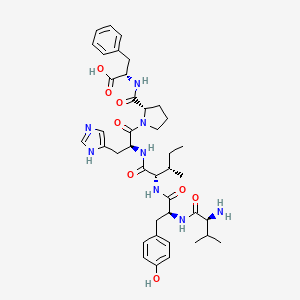

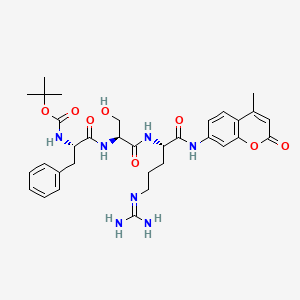
![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)
